molecular formula C11H23N B3222316 [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine CAS No. 1212822-82-6

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Cat. No.: B3222316
CAS No.: 1212822-82-6
M. Wt: 169.31 g/mol
InChI Key: BMNCNNYYLCTHDB-UHFFFAOYSA-N
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Description

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is an organic compound with the molecular formula C11H23N It is a cyclohexylamine derivative, characterized by the presence of a methyl group and an isopropyl group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 5-methyl-2-(propan-2-yl)cyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methyl-2-(propan-2-yl)cyclohexanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the methyl and isopropyl groups.

    2-Isopropyl-5-methylcyclohexylamine: A closely related compound with similar structural features.

Uniqueness

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is unique due to the presence of both a methyl group and an isopropyl group on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNCNNYYLCTHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)CN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 2
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 3
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 4
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 5
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 6
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

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